molecular formula C22H17N7O B10914692 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10914692
M. Wt: 395.4 g/mol
InChI Key: XTXUNSNGWUPJGZ-UHFFFAOYSA-N
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Description

N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring fused with a triazolopyrimidine moiety, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

The synthesis of N2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and triazolopyrimidine intermediates. The pyrazole ring is typically synthesized through the reaction of phenylhydrazine with a diketone, followed by cyclization. The triazolopyrimidine moiety is prepared via a multi-step process involving the condensation of appropriate precursors. The final step involves the coupling of the pyrazole and triazolopyrimidine intermediates under specific reaction conditions to yield the target compound .

Chemical Reactions Analysis

N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exerting cytotoxic effects on cancer cells .

Comparison with Similar Compounds

N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific structural features and biological activity. Similar compounds include:

Properties

Molecular Formula

C22H17N7O

Molecular Weight

395.4 g/mol

IUPAC Name

N-[(1,3-diphenylpyrazol-4-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H17N7O/c30-21(20-25-22-23-12-7-13-28(22)27-20)24-14-17-15-29(18-10-5-2-6-11-18)26-19(17)16-8-3-1-4-9-16/h1-13,15H,14H2,(H,24,30)

InChI Key

XTXUNSNGWUPJGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=NN4C=CC=NC4=N3)C5=CC=CC=C5

Origin of Product

United States

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